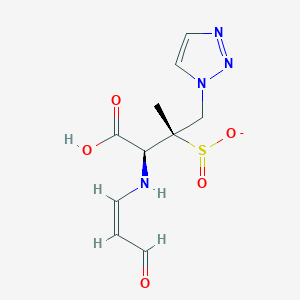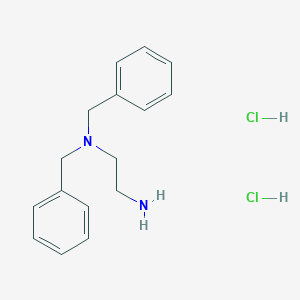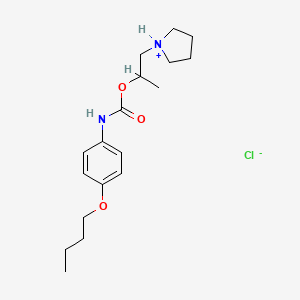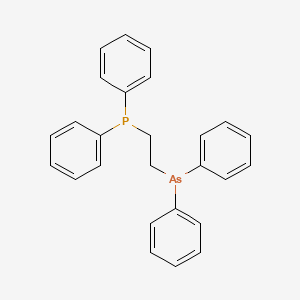
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a benzodiazepine core with various substituents that enhance its pharmacological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one derivatives typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or ester. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of benzodiazepines generally follows similar synthetic routes but on a larger scale. The process may involve additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Halogenation, alkylation, and acylation are common substitution reactions that modify the benzodiazepine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzodiazepine core.
科学研究应用
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing other benzodiazepine derivatives. Its unique structure allows for various modifications, making it a valuable tool in medicinal chemistry.
Biology
Biologically, benzodiazepines are known for their interaction with the central nervous system. This compound may be studied for its effects on neurotransmitter receptors, such as GABA receptors, which play a crucial role in regulating anxiety and sleep.
Medicine
Medically, benzodiazepines are widely used for their anxiolytic, sedative, and muscle relaxant properties. This compound may be investigated for its potential therapeutic applications in treating anxiety disorders, insomnia, and epilepsy.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique chemical properties may offer advantages over existing benzodiazepines, such as improved efficacy or reduced side effects.
作用机制
The mechanism of action of benzodiazepines involves their binding to the GABA-A receptor, a type of neurotransmitter receptor in the brain. This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects on neuronal activity. The result is a calming effect on the central nervous system, which helps alleviate anxiety and induce sleep.
相似化合物的比较
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Alprazolam: Commonly used for treating anxiety and panic disorders.
Lorazepam: Used for its sedative and anxiolytic effects.
Uniqueness
The uniqueness of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride lies in its specific substituents, which may enhance its binding affinity to GABA receptors or alter its pharmacokinetic properties. These modifications can result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines.
属性
CAS 编号 |
1057-13-2 |
|---|---|
分子式 |
C22H25Cl2FN4O |
分子量 |
451.4 g/mol |
IUPAC 名称 |
7-chloro-5-(2-fluorophenyl)-1-(3-piperazin-1-ylpropyl)-3H-1,4-benzodiazepin-2-one;hydrochloride |
InChI |
InChI=1S/C22H24ClFN4O.ClH/c23-16-6-7-20-18(14-16)22(17-4-1-2-5-19(17)24)26-15-21(29)28(20)11-3-10-27-12-8-25-9-13-27;/h1-2,4-7,14,25H,3,8-13,15H2;1H |
InChI 键 |
BLCXTJIOJVGBHB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)
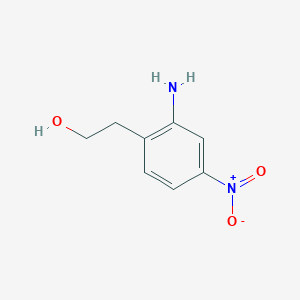
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
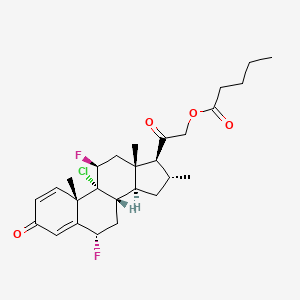


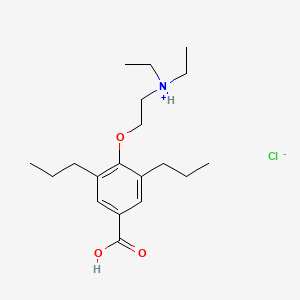
![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)
